An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of cis-Chlordane
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of cis-Chlordane
This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of cis-chlordane, a significant component of the organochlorine pesticide chlordane (B41520). The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Introduction to Chlordane
Chlordane is a synthetic organochlorine compound first produced in 1948 that was widely used as a pesticide for agricultural and domestic purposes until its ban in many countries due to its persistence in the environment and adverse health effects.[1] Technical-grade chlordane is not a single chemical but a complex mixture of over 140 related compounds.[2][3] The primary active ingredients in this mixture are the stereoisomers of chlordane, with cis-chlordane (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane) being the most abundant, constituting 60-75% of the mixture.[2][4]
Chemical Structure of cis-Chlordane
The systematic IUPAC name for chlordane is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane.[1] Its chemical formula is C₁₀H₆Cl₈, and it has a molar mass of approximately 409.76 g/mol .[1]
The core structure of chlordane is a hexachlorocyclopentadiene (B6142220) ring fused with a cyclopentene (B43876) ring. The stereochemistry of the chlorine atoms attached to the cyclopentene ring gives rise to its various isomers. In cis-chlordane, the chlorine atoms at the C1 and C2 positions are on the same side of the molecule.
Stereoisomerism of Chlordane
The stereoisomerism of chlordane is complex and a source of potential confusion due to historical nomenclature. The primary forms of isomerism exhibited by chlordane are diastereomerism and enantiomerism.
3.1. Diastereomers: cis- and trans-Chlordane
The two major diastereomers of chlordane are cis-chlordane and trans-chlordane.[4]
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cis-Chlordane (α-chlordane): In this isomer, the chlorine atoms at the C1 and C2 positions of the tetrahydro-4,7-methanoindane ring system are oriented on the same side (cis) relative to each other.[2]
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trans-Chlordane (γ-chlordane): In this isomer, the chlorine atoms at the C1 and C2 positions are on opposite sides (trans) of the ring.[2]
The ratio of cis- to trans-chlordane in technical chlordane can vary depending on the manufacturing process, but one description approximates the composition as 19% cis-chlordane and 24% trans-chlordane.[2][4]
3.2. Enantiomers
Due to the presence of chiral centers, both cis- and trans-chlordane are chiral molecules and exist as pairs of enantiomers (non-superimposable mirror images).[5]
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(+)-cis-Chlordane and (-)--cis-Chlordane
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(+)-trans-Chlordane and (-)--trans-Chlordane
These enantiomers have identical physical and chemical properties in an achiral environment but may exhibit different biological activities and degradation rates in chiral environments, such as biological systems and soil.[5][6] Studies have shown that the enantiomeric fractions of chlordane isomers in the environment can deviate from the racemic mixture found in the technical product, indicating stereoselective degradation or transport.[6][7]
The following diagram illustrates the stereoisomeric relationships of chlordane.
Physical and Chemical Properties
The physical and chemical properties of cis- and trans-chlordane are summarized in the table below. While the enantiomers of each isomer have identical physical properties, the properties of the diastereomers differ slightly.
| Property | cis-Chlordane | trans-Chlordane | Reference |
| Molecular Weight | 409.76 g/mol | 409.76 g/mol | [8] |
| CAS Number | 5103-71-9 | 5103-74-2 | [1] |
| Melting Point | 106–107°C | 104–105°C | [8] |
| Vapor Pressure (crystal, 25°C) | 3.0 x 10⁻⁶ mmHg | 3.9 x 10⁻⁶ mmHg | [8] |
| Vapor Pressure (supercooled liquid, 25°C) | 2.2 x 10⁻⁵ mmHg | 2.9 x 10⁻⁵ mmHg | [8] |
| Water Solubility (25°C) | 0.056 mg/L (for a 75:25 cis:trans mixture) | 0.056 mg/L (for a 75:25 cis:trans mixture) | [8] |
| Log Kow | 5.54 (estimated for pure chlordane) | 5.54 (estimated for pure chlordane) | [8] |
| Log Koc | 3.49–4.64 | 6.3 | [8] |
| Henry's Law Constant (25°C) | 4.85 x 10⁻⁵ atm-m³/mol | 8.31 x 10⁻⁵ atm-m³/mol | [8] |
Experimental Protocols
5.1. General Analytical Methodology
The method of choice for the qualitative and quantitative analysis of chlordane isomers is gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS).[4]
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Sample Preparation: Extraction of chlordane from environmental or biological matrices typically involves liquid-solid or liquid-liquid extraction with organic solvents, followed by a cleanup step to remove interfering substances. Gel-permeation chromatography can be used for cleanup, especially for fatty tissues.[4]
-
GC-ECD Analysis: This is a highly sensitive method for detecting chlorinated compounds. Separation of cis- and trans-chlordane is achieved on a capillary GC column with a nonpolar or semi-polar stationary phase.
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GC-MS Analysis: This provides confirmation of the identity of the isomers based on their mass spectra. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[9]
5.2. Chiral Separation
To separate the enantiomers of cis- and trans-chlordane, chiral gas chromatography is required. This technique uses a GC column with a chiral stationary phase, which allows for the differential interaction and separation of the enantiomers.
The following diagram outlines a general workflow for the analysis of chlordane isomers.
Conclusion
cis-Chlordane is a key stereoisomer within the complex mixture of technical chlordane. Understanding its chemical structure and stereoisomeric relationships with trans-chlordane and their respective enantiomers is crucial for assessing its environmental fate, bioaccumulation, and toxicity. While the physical properties of the diastereomers are similar, their biological activities can differ significantly due to stereoselective processes in living organisms. The analytical methods outlined provide the basis for the continued monitoring and study of these persistent environmental pollutants.
References
- 1. Chlordane - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlordane enantiomers and temporal trends of chlordane isomers in arctic air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlordane Enantiomers and Temporal Trends of Chlordane Isomers in Arctic Air | Scilit [scilit.com]
- 8. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
